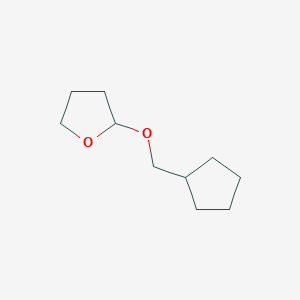

2-(Cyclopentylmethoxy)tetrahydrofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-(cyclopentylmethoxy)oxolane |

InChI |

InChI=1S/C10H18O2/c1-2-5-9(4-1)8-12-10-6-3-7-11-10/h9-10H,1-8H2 |

InChI Key |

ROOUNHBATHPOFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COC2CCCO2 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Cyclopentylmethoxy Tetrahydrofuran

Nucleophilic Reactivity at the Ether Linkage and Tetrahydrofuran (B95107) Ring System

The presence of an oxygen atom in the tetrahydrofuran ring and the ether linkage makes 2-(Cyclopentylmethoxy)tetrahydrofuran susceptible to nucleophilic attack, particularly at the anomeric carbon (C2) of the THF ring, which is activated by the adjacent ring oxygen. Classical nucleophilic substitution reactions often involve the displacement of a leaving group. nih.gov The reactivity of cyclic ethers like THF can be significantly influenced by the solvent and the nature of the nucleophile. nih.govvanderbilt.edu

As a cyclic acetal, this compound is expected to undergo hydrolysis under acidic conditions. The reaction is initiated by the protonation of one of the ether oxygen atoms, either the endocyclic THF oxygen or the exocyclic ether oxygen. Protonation is followed by the nucleophilic attack of water.

Two primary hydrolysis pathways are conceivable:

Pathway A: Ring-Opening Hydrolysis. Protonation of the endocyclic THF oxygen activates the C2-O bond towards cleavage. Attack by water at the C2 position would lead to the opening of the THF ring, forming a hemiacetal intermediate which would further hydrolyze to yield 4-(cyclopentylmethoxy)butane-1,4-diol.

Pathway B: Side-Chain Cleavage. Protonation of the exocyclic ether oxygen can lead to the cleavage of the cyclopentylmethoxy group. Nucleophilic attack by water on the benzylic carbon of the cyclopentylmethyl group is less likely, but attack on the C2 carbon of the THF ring would displace cyclopentylmethanol, yielding 2-hydroxytetrahydrofuran. This product exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal.

The relative prominence of these pathways would depend on the specific reaction conditions, including acid strength and temperature.

The C2 position of the tetrahydrofuran ring is the most probable site for nucleophilic substitution, where the cyclopentylmethoxy group acts as a leaving group. A variety of nucleophiles can be employed to displace this group, leading to a range of 2-substituted tetrahydrofuran derivatives. mdpi.com The reaction of related 2-methoxy-3H-azepines with alkoxides and organolithium reagents results in substitution at the 2-position. clockss.org Similarly, reactions of N-heterocyclic carbene-boryl triflates with nucleophiles in THF can result in ring-opening and incorporation of the THF moiety. nih.gov

The table below summarizes potential substitution reactions with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product | Reaction Conditions |

| Alkoxides | Sodium Ethoxide (NaOEt) | 2-Ethoxytetrahydrofuran | Reflux in ethanol |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)tetrahydrofuran | Polar aprotic solvent |

| Organolithium | n-Butyllithium (n-BuLi) | 2-Butyltetrahydrofuran | Anhydrous ether or THF |

| Grignard Reagents | Phenylmagnesium Bromide (PhMgBr) | 2-Phenyltetrahydrofuran | Anhydrous ether or THF |

| Cyanide | Sodium Cyanide (NaCN) | Tetrahydrofuran-2-carbonitrile | Polar aprotic solvent (e.g., DMSO) |

This table presents expected products based on the general reactivity of cyclic acetals and ethers.

Oxidative and Reductive Transformations of this compound

The ether linkages in this compound are susceptible to both oxidation and reduction, although the conditions required for these transformations are typically harsh.

Oxidative Transformations: Ethers like tetrahydrofuran can react with atmospheric oxygen, especially in the presence of light or radical initiators, to form hydroperoxides at the α-carbon position. chemicalbook.com For this compound, this would primarily occur at the C2 and C5 positions of the THF ring. These hydroperoxides can be unstable and decompose, potentially leading to ring-opened products or further oxidized species like lactones. Controlled oxidation using specific reagents can yield more defined products. For instance, aerial oxidation of THF in the presence of certain copper complexes has been shown to produce 2-hydroxytetrahydrofuran. researchgate.net

Reductive Transformations: The ether C-O bonds are generally stable to reduction. Cleavage of the THF ring or the cyclopentylmethoxy group via reduction requires strong reducing agents or catalytic methods. For example, reaction with strong acids in the presence of a reducing agent can lead to ring-opening. While direct lithiation of THF can lead to decomposition, the presence of the 2-substituent in this compound might influence the stability and reaction pathway compared to unsubstituted THF. nih.govchemicalbook.com

Mechanistic Investigations of Intramolecular Cyclization Reactions Involving the Tetrahydrofuran Core

Intramolecular reactions involving the existing THF core of this compound would necessitate the presence of another reactive functional group within the molecule, likely on the cyclopentyl ring. In the absence of such a group, intramolecular cyclization is not a primary reaction pathway for the parent compound.

However, if a derivative of this compound were synthesized with a suitably positioned nucleophile or electrophile on the cyclopentyl ring, an intramolecular cyclization could be envisioned. For example, a hydroxyl group on the cyclopentyl ring could, under acidic or basic conditions, potentially attack the C2 or C5 position of the THF ring, leading to a bridged polycyclic ether system. The feasibility and mechanism (SN1 or SN2) of such a cyclization would be governed by stereochemical factors and the length of the tether connecting the reacting centers, with the formation of 5- or 6-membered rings being kinetically and thermodynamically favored. nih.gov Mechanistic studies on the formation of tetrahydrofurans often involve intramolecular cyclization of hydroxy-alkenes or epoxy-alcohols, highlighting the general principles that would apply. researchgate.netnih.gov

Photochemical Reactions and Fragmentation Studies of Tetrahydrofuran Derivatives

The photochemistry of saturated cyclic ethers like tetrahydrofuran has been studied, revealing characteristic reaction pathways upon UV irradiation. cdnsciencepub.com The primary photochemical process upon absorption of a photon (typically around 185 nm) is the homolytic cleavage of a C-O bond, generating a diradical intermediate. cdnsciencepub.com This diradical can then undergo several transformations.

For this compound, two initial C-O bond cleavages within the THF ring are most likely:

Cleavage of the O1-C2 bond.

Cleavage of the O1-C5 bond.

The resulting diradical species can lead to:

Isomerization: Formation of isomeric olefinic alcohols and carbonyl compounds. cdnsciencepub.com

Fragmentation: Decomposition into smaller molecules. The photolysis of THF is known to produce cyclopropane (B1198618) and formaldehyde (B43269) as major products. cdnsciencepub.com In the case of this compound, fragmentation could also yield cyclopentylmethoxy-containing radicals and various smaller hydrocarbon fragments. Studies on the fragmentation of THF induced by collisions with cations have identified CH fragments and hydrogen atoms as products. mostwiedzy.pl

Rearrangement: Photochemical ring expansion reactions have been observed in related heterocyclic systems, proceeding through ylide intermediates and diradical pathways. rsc.orgresearchgate.netrsc.org

Two-photon absorption (2PA) provides a method to access high-lying electronic states that are often unreachable with conventional single-photon excitation, especially in condensed phases. rsc.orgrsc.org This technique can induce unique photochemical reactions and fragmentation patterns.

When a molecule like this compound is trapped in a confined environment, such as the cages of a clathrate hydrate, and subjected to non-resonant 2PA, selective photolysis can be achieved. rsc.orgrsc.org The high energy delivered by the absorption of two photons would likely lead to extensive fragmentation. Based on studies of THF in clathrate hydrates, 2PA is expected to cause C-C and C-O bond cleavage, yielding a variety of radical species. rsc.orgrsc.org

For this compound, the expected fragmentation products would include:

Cyclopentylmethyl radical

Acyl radicals

Alkyl radicals (from both the ring and side chain)

Allyl radicals

These otherwise short-lived radical intermediates can be stabilized and identified using techniques like electron spin resonance (ESR) spectroscopy, providing insight into the rapid dynamics following photoexcitation. rsc.orgrsc.org The principles of 2PA in designing molecules for applications like bioimaging are also an active area of research. nih.govacs.org

Based on the available information, a detailed spectroscopic and chromatographic characterization of the specific chemical compound This compound cannot be provided.

Extensive searches for scientific literature and spectral data for "this compound" have not yielded specific results for this particular molecule. The available data primarily pertains to the parent compound, Tetrahydrofuran (THF) , and some of its simpler derivatives, such as 2-Methyltetrahydrofuran (B130290) .

Therefore, it is not possible to generate an article with detailed research findings, data tables, and in-depth analysis as requested for "this compound" without resorting to speculation, which would not adhere to the required standards of scientific accuracy.

To fulfill the request, specific experimental data from NMR, Mass Spectrometry, and IR spectroscopy for "this compound" would be required.

Sophisticated Spectroscopic and Chromatographic Characterization of 2 Cyclopentylmethoxy Tetrahydrofuran

Advanced Chromatographic Separation and Purity Assessment

The purity of 2-(Cyclopentylmethoxy)tetrahydrofuran, a compound featuring both a cyclic ether (tetrahydrofuran) and a cyclopentyl group, can be meticulously assessed using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for the separation of non-volatile and volatile components, respectively, ensuring a comprehensive purity profile.

HPLC is a cornerstone technique for the purity assessment of moderately polar to non-polar organic molecules like this compound. Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation, utilizing a non-polar stationary phase and a polar mobile phase.

Given the structure of the target compound, a C18 or C8 column would be a suitable choice for the stationary phase, providing effective retention and separation from potential impurities. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The inclusion of tetrahydrofuran (B95107) (THF) itself as an organic modifier in the mobile phase can sometimes offer unique selectivity for separating structurally related compounds. nist.gov However, the use of THF in HPLC can present challenges, such as the potential to swell PEEK tubing and the formation of UV-absorbing peroxides over time, which necessitates the use of fresh, high-purity, stabilized solvents. nih.gov

The molecule this compound possesses a chiral center at the C2 position of the tetrahydrofuran ring. Therefore, the development of a chiral HPLC method is crucial for separating its enantiomers. Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose, are widely used for resolving racemic mixtures of a broad range of compounds and would be a primary choice for this separation. sigmaaldrich.com The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. nist.gov

Table 1: Hypothetical HPLC Method Parameters for Achiral and Chiral Analysis of this compound

| Parameter | Achiral (Purity) Analysis | Chiral (Enantiomeric) Analysis |

| Instrument | High-Performance Liquid Chromatograph | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 30 °C | 25 °C |

| Detector | Refractive Index (RI) or UV (low λ) | UV at 220 nm |

| Injection Vol. | 10 µL | 10 µL |

| Expected Elution | Single peak for the compound | Two baseline-separated peaks for the enantiomers |

This table presents hypothetical, yet scientifically plausible, starting conditions for method development.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

The selection of the GC column is critical for achieving good separation. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-1, HP-5ms), would separate compounds primarily based on their boiling points. For providing alternative selectivity, a more polar column, such as one based on polyethylene (B3416737) glycol (e.g., Carbowax), could be employed. The NIST Chemistry WebBook provides extensive GC data for tetrahydrofuran on various columns, which can serve as a foundational reference for predicting the behavior of its derivatives. google.com For instance, analysis of related chlorinated tetrahydrofuran derivatives has been successfully performed on Carbowax columns. google.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offers significantly higher resolution and is a powerful tool for analyzing complex mixtures that may contain the target compound. researchgate.netrsc.org This technique would be capable of separating co-eluting impurities and providing detailed structural information for confident peak identification.

Table 2: Hypothetical GC Method Parameters for Purity Analysis of this compound

| Parameter | Method Details |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector Temp. | 280 °C (FID) or MS Transfer Line at 280 °C |

| MS Parameters | (If used) EI mode at 70 eV, mass range 40-400 amu |

| Injection Mode | Split (e.g., 50:1) |

This table presents hypothetical, yet scientifically plausible, starting conditions for method development.

In modern analytical chemistry, there is a strong emphasis on developing "green" methods that reduce environmental impact. This often involves replacing hazardous solvents with more benign alternatives. In the context of analyzing this compound, green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent candidates for use in chromatographic separations.

The use of these solvents aligns with the principles of green chemistry by reducing the reliance on more hazardous chemicals without compromising chromatographic performance.

Computational and Theoretical Investigations on 2 Cyclopentylmethoxy Tetrahydrofuran

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like 2-(Cyclopentylmethoxy)tetrahydrofuran, a common and effective approach would involve the use of the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.

The choice of a basis set is also crucial for obtaining reliable results. A Pople-style basis set, such as 6-31G(d,p), would be a suitable starting point. This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing the geometry and electronic properties of molecules with heteroatoms like oxygen. For more precise calculations, a larger basis set like 6-311++G(d,p) could be employed, which includes diffuse functions (++) to better describe the behavior of electrons far from the nucleus.

Based on studies of similar ethers and cyclic compounds, it is anticipated that the cyclopentyl and tetrahydrofuran (B95107) rings will adopt envelope or twist conformations to minimize steric strain. The methoxy (B1213986) bridge introduces additional conformational flexibility, with rotation around the C-O bonds leading to various possible conformers. DFT calculations would be essential to determine the relative energies of these conformers and identify the most stable structures.

Analysis of Molecular Topology (e.g., Atoms in Molecules, Electron Localization Function)

The theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This analysis allows for the characterization of chemical bonds and the quantification of their properties. For this compound, AIM analysis would be expected to reveal the nature of the C-O and C-C bonds. The bond critical points (BCPs) between the carbon and oxygen atoms would exhibit electron density values and Laplacian of the electron density values characteristic of polar covalent bonds.

The Electron Localization Function (ELF) is another topological tool that maps the regions of high electron localization in a molecule. In this compound, ELF analysis would be expected to show high localization around the oxygen atoms, corresponding to the lone pairs, and along the C-O and C-C bonds, corresponding to the covalent interactions. This provides a visual representation of the chemical bonding and the distribution of electrons within the molecule. Studies on cyclic ethers have demonstrated the utility of these methods in understanding their molecular structure. nih.gov

Electronic Structure and Spectroscopic Property Predictions

The electronic properties and predicted spectra provide further insight into the behavior and characterization of this compound.

HOMO-LUMO Energy Gaps and Related Electronic Parameters

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and tetrahydrofuran moieties, reflecting the presence of lone pair electrons. The LUMO is likely to be distributed over the C-O antibonding orbitals. Computational studies on similar ethers suggest that the HOMO-LUMO gap would be in the range typical for saturated organic molecules, indicating a relatively high stability.

From the HOMO and LUMO energies, other electronic parameters can be calculated, as shown in the table below. These parameters provide a quantitative measure of the molecule's electronic properties.

| Parameter | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character. |

This table is based on general principles of frontier molecular orbital theory and data from analogous compounds.

Theoretical Prediction of UV-Vis and IR Spectra

Time-dependent DFT (TD-DFT) calculations can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. As this compound lacks significant chromophores, it is expected to only exhibit absorptions in the far-UV region, corresponding to σ → σ* and n → σ* electronic transitions.

Theoretical infrared (IR) spectra can be calculated from the vibrational frequencies obtained through DFT calculations. The IR spectrum of this compound is expected to be dominated by characteristic vibrational modes. Based on spectroscopic data of similar ethers, the key predicted IR absorption bands are summarized below. pressbooks.publibretexts.org

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

| C-H stretching | 2850 - 3000 | Stretching vibrations of the C-H bonds in the cyclopentyl and tetrahydrofuran rings. |

| C-O-C stretching | 1050 - 1150 | Asymmetric and symmetric stretching of the ether linkages, a characteristic feature of ethers. pressbooks.publibretexts.org |

| CH2 scissoring | 1450 - 1470 | Bending vibrations of the methylene (B1212753) groups. |

| C-C stretching | 800 - 1200 | Stretching vibrations of the carbon-carbon single bonds within the rings. |

This table is a prediction based on typical IR absorption ranges for the functional groups present in the molecule.

Intermolecular Interactions and Non-Covalent Bonding Analysis

While this compound cannot act as a hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors. Therefore, it can form hydrogen bonds with protic solvents like water or alcohols. These interactions would play a significant role in its solubility and solvation properties.

In the absence of strong hydrogen bonding donors, the intermolecular interactions would be dominated by weaker van der Waals forces and dipole-dipole interactions arising from the polarity of the C-O bonds. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze these weak interactions in dimers or larger clusters of the molecule, providing insight into the nature and strength of the non-covalent bonds that govern its condensed-phase behavior.

Fukui Function and Electrostatic Potential Maps for Reactive Sites

A detailed analysis of reactive sites on this compound using Fukui functions and electrostatic potential (ESP) maps has not been found in the available scientific literature.

Fukui Function: In computational chemistry, the Fukui function is a critical tool derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating these values, one can predict the sites most susceptible to:

Nucleophilic attack: Where an electron-donating species is most likely to attack.

Electrophilic attack: Where an electron-accepting species is most likely to attack.

Radical attack: Where a radical species is most likely to react.

Electrostatic Potential (ESP) Maps: An ESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the molecule's charge distribution. Different colors on the map indicate regions of varying potential:

Red/Orange: Regions of negative potential, rich in electrons, indicating likely sites for electrophilic attack.

Blue/Green: Regions of positive potential, electron-poor, indicating likely sites for nucleophilic attack.

Without dedicated computational studies on this compound, no specific data tables or maps detailing its reactive sites can be presented.

Investigation of Charge Transfer Phenomena

No specific research investigating the intramolecular or intermolecular charge transfer phenomena for this compound could be located.

Charge transfer is a fundamental process where an electron is transferred from one part of a molecule to another (intramolecular) or between different molecules (intermolecular). Computational methods are employed to understand and quantify this process, which is crucial for explaining reaction mechanisms, electronic properties, and the behavior of molecules in different environments. Such an investigation for this compound would reveal how electron density shifts between the cyclopentylmethoxy group and the tetrahydrofuran ring under various conditions, but this specific analysis remains un-documented in the available literature.

Solvation Effects and Continuum Solvation Models in Computational Studies

While solvation effects are a crucial aspect of computational chemistry, no studies specifically detailing these effects on this compound using continuum solvation models were found. Solvation models are essential for accurately simulating chemical processes in solution, as the solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Continuum models approximate the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to account for these effects.

Application of COSMO and CPCM Solvation Models

There are no available research findings detailing the application of the COSMO (Conductor-like Screening Model) or CPCM (Conductor-like Polarizable Continuum Model) solvation models to this compound.

COSMO and CPCM Models: Both COSMO and CPCM are widely used implicit solvation models in quantum chemistry calculations. They model the solute molecule as being within a cavity embedded in a polarizable continuum representing the solvent. nih.gov

CPCM (Conductor-like Polarizable Continuum Model): This model is a popular method for calculating the electrostatic interactions between a solute and a solvent. nih.gov It is frequently used to predict how a solvent will affect the energies, geometries, and properties of molecules. nih.gov

COSMO (Conductor-like Screening Model): A closely related model, COSMO simplifies the calculation by assuming the solvent is a perfect conductor. This approach is known for its numerical stability and is the foundation for the COSMO-RS (Real Solvents) method, which can predict thermodynamic properties in liquid mixtures with high accuracy.

The application of these models to this compound would provide valuable insights into its behavior in various solvents, including its solubility and conformational preferences. However, such specific computational data is not present in the located research.

Synthesis and Characterization of 2 Cyclopentylmethoxy Tetrahydrofuran Analogues and Derivatives

Strategies for Introducing the Cyclopentylmethoxy Moiety into Diverse Organic Scaffolds

The introduction of the cyclopentylmethoxy group onto various organic molecules is typically achieved through etherification reactions. The Williamson ether synthesis is a classic and versatile method for this purpose. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. To introduce the cyclopentylmethoxy moiety, cyclopentylmethanol would be the precursor to the nucleophile, or a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide) would serve as the electrophile.

Another common method is the acid-catalyzed condensation of an alcohol with another alcohol, leading to the formation of an ether and water. However, this method can lead to mixtures of products if not carefully controlled.

The use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been explored in various synthetic applications, including solid-phase peptide synthesis. nih.govresearchgate.net While these are ethers themselves, the studies highlight the chemical stability and utility of such ether linkages in organic synthesis.

The choice of synthetic strategy depends on the specific substrate and the desired final product. The table below summarizes key strategies for introducing an alkoxy group like cyclopentylmethoxy.

Table 3: Synthetic Strategies for Ether Formation

| Reaction | Reactants | Reagents/Conditions | Description |

|---|---|---|---|

| Williamson Ether Synthesis | Alcohol and Alkyl Halide | Strong base (e.g., NaH) | The alcohol is deprotonated to form a nucleophilic alkoxide, which attacks the alkyl halide. |

| Alkylation of an Alcohol | Alcohol and Alkylating Agent (e.g., alkyl triflate) | Non-nucleophilic base | Similar to the Williamson synthesis but can be used with more sensitive substrates. |

Advanced Characterization of Synthesized Derivatives

The characterization of newly synthesized derivatives of 2-(cyclopentylmethoxy)tetrahydrofuran is essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. One-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms in the molecule. Diffusion-ordered NMR spectroscopy (DOSY) can be used to determine the size of molecules in solution and to study the aggregation and solvation of organometallic complexes, such as cyclopentyllithium-tetrahydrofuran complexes. researchgate.net

X-ray crystallography, particularly single-crystal X-ray diffraction, provides unambiguous determination of the three-dimensional structure of crystalline compounds in the solid state. This technique was used to characterize the structure of MoOCl3(THF)2. uni-regensburg.de For polycrystalline materials, X-ray powder diffraction (XRPD) is used to identify the crystalline phases present and to determine lattice parameters. uni-regensburg.de

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and can provide information about their structure through fragmentation patterns. High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of the synthesized derivatives. researchgate.net

Table 4: Characterization Techniques for Organic Derivatives

| Technique | Information Obtained | Example Application |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Molecular structure, connectivity, stereochemistry, aggregation state. | Characterization of cyclopentyllithium-tetrahydrofuran complexes in solution. researchgate.net |

| X-ray Diffraction (Single-crystal and Powder) | Solid-state molecular structure, crystal packing, lattice parameters. | Structural determination of MoOCl3(THF)2. uni-regensburg.de |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragments. | Confirmation of product identity. |

| High-Performance Liquid Chromatography (HPLC) | Purity of the final product. | Purity analysis of synthesized compounds. researchgate.net |

Future Research Directions in the Chemistry of 2 Cyclopentylmethoxy Tetrahydrofuran

Development of Novel and Efficient Synthetic Routes

While specific synthetic procedures for 2-(Cyclopentylmethoxy)tetrahydrofuran are not widely reported, its synthesis can be envisioned through established methods for preparing 2-alkoxytetrahydrofurans. Future research will likely focus on optimizing these routes for efficiency, selectivity, and sustainability.

One of the most common methods for synthesizing 2-alkoxytetrahydrofurans is the acid-catalyzed addition of an alcohol to 2,3-dihydrofuran. cdnsciencepub.com In the case of this compound, this would involve the reaction of cyclopentylmethanol with 2,3-dihydrofuran in the presence of an acid catalyst.

Another potential route is the hydroformylation of allylic alcohols in the presence of an alkanol and a rhodium catalyst, which is a known method for producing 2-alkoxytetrahydrofurans. google.com Research in this area could focus on developing more sustainable and cost-effective catalysts for this transformation.

A third plausible approach is a variation of the Williamson ether synthesis, reacting a salt of cyclopentylmethanol (sodium cyclopentylmethoxide) with a 2-halotetrahydrofuran, such as 2-chlorotetrahydrofuran.

Future research could explore and compare these and other novel synthetic strategies. Key performance indicators for such studies would include reaction yield, diastereoselectivity (as the anomeric carbon at the 2-position of the tetrahydrofuran (B95107) ring becomes a stereocenter), atom economy, and the use of environmentally benign reagents and solvents. The development of enzymatic or biocatalytic routes would also be a significant advancement in the sustainable synthesis of this compound.

| Plausible Synthetic Route | Reactants | Potential Catalyst | Anticipated Advantages | Potential Challenges |

| Acid-catalyzed Alkoxylation | Cyclopentylmethanol, 2,3-Dihydrofuran | p-Toluenesulfonic acid, Amberlyst-15 | High atom economy, relatively simple procedure. | Control of side reactions, purification from catalyst. |

| Reductive Alkoxylation | Tetrahydrofuran, Cyclopentylmethanol | Peroxide initiator, UV light | Direct functionalization of THF. | Low selectivity, formation of byproducts. |

| Williamson Ether Synthesis | Sodium cyclopentylmethoxide, 2-Chlorotetrahydrofuran | Phase-transfer catalyst | Good for specific stereoisomer synthesis if starting materials are chiral. | Availability of 2-halotetrahydrofuran, potential for elimination reactions. |

In-depth Mechanistic Studies of Under-explored Reactions

The reactivity of this compound is expected to be dominated by the acetal functionality at the 2-position of the tetrahydrofuran ring. This group is susceptible to cleavage under acidic conditions, leading to the formation of an oxocarbenium ion. This reactive intermediate can then be trapped by a variety of nucleophiles.

Future mechanistic studies should focus on the kinetics and thermodynamics of this oxocarbenium ion formation and its subsequent reactions. The influence of the cyclopentylmethoxy group on the stability and reactivity of this intermediate compared to other alkoxy groups would be a key area of investigation. For instance, the steric bulk of the cyclopentyl group may influence the stereochemical outcome of nucleophilic attack on the oxocarbenium ion.

Furthermore, the exploration of reactions catalyzed by Lewis acids could open up new avenues for the application of this compound in organic synthesis. researchgate.net Detailed mechanistic studies of such reactions, using techniques like in-situ spectroscopy and computational modeling, would provide valuable insights into the reaction pathways and help in the design of more efficient and selective transformations. A nickel(II)-catalyzed asymmetric alkylation of 2-alkoxytetrahydrofurans has been reported, proceeding through the in-situ generation of oxocarbenium ions. rsc.org

Advanced Materials Development Utilizing the Compound as a Building Block

The bifunctional nature of this compound, with its cyclic ether and cyclopentyl moieties, makes it a promising candidate as a monomer or building block for the synthesis of advanced materials. The tetrahydrofuran ring can be opened under certain conditions to form a linear polymer chain, while the cyclopentyl group can provide desirable properties such as hydrophobicity and thermal stability.

Future research in this area could focus on the ring-opening polymerization (ROP) of this compound to produce novel polyethers. The properties of these polymers could be tuned by controlling the molecular weight and tacticity of the polymer chains. Such materials could find applications as biodegradable plastics, electrolytes for batteries, or as components of drug delivery systems.

Additionally, the cyclopentyl group could be functionalized to introduce other chemical groups, allowing for the creation of cross-linked polymers or functional materials with specific properties. For example, the incorporation of photosensitive or conductive moieties could lead to the development of new smart materials.

| Potential Material Application | Key Feature of this compound | Research Focus |

| Biodegradable Polymers | Ring-opening potential of the tetrahydrofuran moiety. | Development of efficient catalysts for controlled ring-opening polymerization. |

| Specialty Solvents | Combination of ether and aliphatic cyclic structures. | Investigation of solvency power for specific applications and comparison with existing green solvents like 2-MeTHF and CPME. nih.gov |

| Functional Monomers | Potential for functionalization of the cyclopentyl ring. | Synthesis of derivatives with polymerizable or otherwise reactive groups. |

Further Exploration of Computational Chemistry for Predictive Modeling in Synthetic Design and Reactivity

Computational chemistry offers a powerful tool for accelerating research on this compound by providing insights into its structure, properties, and reactivity that can be difficult to obtain experimentally.

Future computational studies could focus on several key areas:

Conformational Analysis: Predicting the most stable conformations of the molecule and how the orientation of the cyclopentylmethoxy group affects the properties of the tetrahydrofuran ring.

Reaction Modeling: Simulating the proposed synthetic routes to predict reaction barriers, transition states, and product distributions. This can help in optimizing reaction conditions and selecting the most promising synthetic strategies.

Mechanistic Elucidation: Modeling the formation and reactivity of the oxocarbenium ion intermediate to understand the factors that control its stability and selectivity in reactions.

Materials Property Prediction: Simulating the properties of polymers derived from this compound to predict their mechanical, thermal, and chemical properties, thus guiding the design of new materials.

By combining computational predictions with experimental validation, a deeper understanding of the chemistry of this compound can be achieved more efficiently, paving the way for its potential applications.

Q & A

Q. What are the key synthetic routes for preparing 2-(cyclopentylmethoxy)tetrahydrofuran, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves two steps: (i) Tetrahydrofuran (THF) functionalization : The hydroxyl group of THF is activated (e.g., via tosylation or halogenation) to enable nucleophilic substitution. (ii) Etherification : Cyclopentylmethanol reacts with the activated THF derivative under basic conditions (e.g., NaH or KOH) to form the ether linkage. Solvents like anhydrous THF or 2-methyltetrahydrofuran (2-MeTHF) are preferred due to their low water miscibility and stability under basic conditions . Optimization : Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency. Yields >75% are achievable with stoichiometric control and inert atmospheres .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms the cyclopentylmethoxy group (δ 3.4–3.6 ppm for methoxy protons; δ 1.4–2.0 ppm for cyclopentyl CH). C NMR identifies the ether oxygen’s effect on adjacent carbons (e.g., C-O resonance at ~70 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~198.2 g/mol) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for studying conformational flexibility .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer :

- Solvent/Co-solvent : Its low polarity and high boiling point (~150°C) make it suitable for Grignard reactions or organometallic catalysis, often replacing traditional THF due to reduced water sensitivity .

- Building Block : The ether moiety serves as a linker in prodrug design or polymer chemistry, enabling controlled release or hydrophobicity modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during cyclopentylmethoxy group attachment?

- Methodological Answer :

- Byproduct Analysis : Common byproducts include unreacted THF derivatives (e.g., tosyl-THF) and cyclopentylmethyl chloride dimerization products. GC-MS or HPLC-PDA identifies these impurities .

- Mitigation Strategies : Use excess cyclopentylmethanol (1.5–2 eq.) and slow reagent addition to suppress dimerization. Continuous-flow reactors enhance mixing and reduce side reactions .

Q. How do conflicting toxicity profiles for tetrahydrofuran derivatives inform safety protocols for handling this compound?

- Methodological Answer :

- Toxicity Data : While THF is a Class 2 solvent (PDE = 7.2 mg/day), 2-MeTHF shows lower neurotoxicity but similar reproductive toxicity thresholds (NOAEL = 1,000 mg/kg/day in rats) .

- Safety Protocols : Conduct reactions in fume hoods with PPE (nitrile gloves, safety goggles). Monitor airborne concentrations via OSHA-approved methods (e.g., NIOSH 2552) .

Q. What computational methods predict the reactivity of this compound in radical cyclization reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict regioselectivity during radical attacks. For example, the C-O bond’s β-scission tendency is assessed using B3LYP/6-31G(d) .

- Experimental Validation : EPR spectroscopy detects radical intermediates, while kinetic studies correlate computed activation energies with observed reaction rates .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Reproducibility Checks : Measure solubility in triplicate using standardized methods (e.g., shake-flask technique with HPLC quantification) .

- Environmental Factors : Control temperature (±0.1°C) and humidity (<10% RH), as hygroscopicity affects solubility in polar solvents like DMSO .

Q. What strategies validate the purity of this compound when residual solvents are detected?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.